Tert-butyl3-methyl-2-oxobutanoate

Description

IUPAC Nomenclature and Systematic Identification

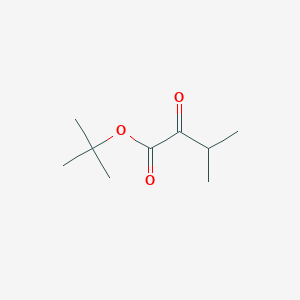

The systematic name tert-butyl 3-methyl-2-oxobutanoate is derived from the parent carboxylic acid, 3-methyl-2-oxobutanoic acid, through esterification with tert-butanol. The IUPAC numbering prioritizes the carboxylic acid derivative, assigning the ketone (oxo) group to position 2 and the methyl substituent to position 3 on the four-carbon butanoate backbone. The tert-butyl group (−OC(CH₃)₃) is appended to the terminal oxygen, forming the ester linkage.

Key identifiers include:

- Molecular formula : C₉H₁₆O₃

- Molecular weight : 172.22 g/mol

- CAS Registry Number : 759-05-7 (for the parent acid, 3-methyl-2-oxobutanoic acid)

The SMILES notation CC(C)C(=O)C(=O)OC(C)(C)C reflects the ester’s connectivity, though discrepancies in positional numbering may arise due to tautomerism or alternative naming conventions.

Molecular Geometry and Functional Group Analysis

The molecule features two planar functional groups:

- Ketone (C=O) : Positioned at C2, the sp²-hybridized carbonyl carbon forms a trigonal planar geometry with bond angles near 120°.

- Ester (COO−) : The ester carbonyl (C1) adopts a similar planar geometry, while the oxygen atom connecting to the tert-butyl group exhibits tetrahedral hybridization.

The tert-butyl moiety introduces significant steric bulk, distorting bond angles around the ester oxygen. For example, the C−O−C angle in the ester group deviates from the ideal 109.5° due to repulsion between the tert-butyl substituents and the adjacent carbonyl.

| Property | Value/Description |

|---|---|

| Hybridization (C2) | sp² (ketone) |

| Hybridization (O) | sp³ (ester oxygen) |

| Bond length (C=O) | ~1.21 Å (typical for ketones) |

Stereochemical Considerations and Conformational Isomerism

The carbon at position 3 (C3) is a potential chiral center, bonded to four distinct groups:

- A methyl group (−CH₃)

- A ketone carbonyl (−C(=O)−)

- A methylene group (−CH₂−)

- A hydrogen atom (−H)

This configuration creates two enantiomers, (R)- and (S)-tert-butyl 3-methyl-2-oxobutanoate. However, synthetic routes typically yield racemic mixtures unless chiral catalysts or resolving agents are employed.

Conformational isomerism arises from restricted rotation around the C1−O bond of the ester group. The tert-butyl substituent adopts a staggered conformation to minimize steric clashes with the adjacent carbonyl, favoring a trans arrangement between the tert-butyl and ketone groups. This preference is evident in nuclear Overhauser effect (NOE) spectroscopy, which shows enhanced interactions between the tert-butyl methyl protons and the ketone’s α-hydrogens.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

tert-butyl 3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C9H16O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6H,1-5H3 |

InChI Key |

YTQVTHWDSUIACP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: One common method to prepare tert-butyl 3-methyl-2-oxobutanoate is through the esterification of 3-methyl-2-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of tert-butyl 3-methyl-2-oxobutanoate may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-methyl-2-oxobutanoate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides. Common reagents for these reactions include alkoxides and amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkoxides, amines

Major Products:

Oxidation: Oxidized derivatives of tert-butyl 3-methyl-2-oxobutanoate

Reduction: Tert-butyl 3-methyl-2-hydroxybutanoate

Substitution: Various esters and amides

Scientific Research Applications

Tert-butyl 3-methyl-2-oxobutanoate has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

Industry: Tert-butyl 3-methyl-2-oxobutanoate is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-oxobutanoate involves its reactivity as a β-keto ester. The compound can undergo enolization, forming an enolate ion that can participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with ethyl 3-methyl-2-oxobutanoate, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Methyl 3-Oxobutanoate (CAS 105-45-3)

Molecular Formula : C₅H₈O₃ | Molecular Weight : 116.12 g/mol

- Key Differences :

Methyl 3-Bromo-2-Oxobutanoate (CAS 34329-73-2)

Molecular Formula : C₅H₇BrO₃ | Molecular Weight : 195.01 g/mol

- Key Differences :

tert-Butyl 2-(Dimethylaminomethylidene)-3-Oxobutanoate (CAS 93552-74-0)

Molecular Formula: C₁₁H₁₉NO₃ | Molecular Weight: 213.27 g/mol

- Key Differences: tert-Butyl ester group improves steric protection of the carbonyl, enhancing stability under acidic conditions. Dimethylaminomethylidene moiety introduces a conjugated enamine system, altering electronic properties. Patent literature highlights its use in synthesizing kinase inhibitors and anticancer agents .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 3-methyl-2-oxobutanoate | 20201-24-5 | C₇H₁₂O₃ | 144.17 | Ethyl ester, β-keto, methyl |

| Methyl 3-oxobutanoate | 105-45-3 | C₅H₈O₃ | 116.12 | Methyl ester, β-keto |

| Methyl 3-bromo-2-oxobutanoate | 34329-73-2 | C₅H₇BrO₃ | 195.01 | Methyl ester, bromo, β-keto |

| tert-Butyl derivative [4] | 93552-74-0 | C₁₁H₁₉NO₃ | 213.27 | tert-Butyl ester, enamine |

Research Findings and Key Observations

Steric and Electronic Effects: Ethyl 3-methyl-2-oxobutanoate’s methyl group increases steric hindrance, slowing nucleophilic attacks compared to methyl 3-oxobutanoate . Bromination at the 3-position (as in methyl 3-bromo-2-oxobutanoate) significantly enhances electrophilicity, enabling Suzuki-Miyaura couplings .

Ester Group Influence :

- tert-Butyl esters (e.g., CAS 93552-74-0) exhibit superior stability under acidic conditions compared to ethyl or methyl esters, making them preferable in multistep syntheses .

Synthetic Utility: Ethyl 3-methyl-2-oxobutanoate is a key intermediate in asymmetric synthesis, while its tert-butyl analog (CAS 93552-74-0) is patented for targeted drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.